molecular formula C7H6BrN3OS B1521536 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1208795-98-5

2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B1521536
CAS No.: 1208795-98-5
M. Wt: 260.11 g/mol
InChI Key: YUWKSPYNEOVDQO-UHFFFAOYSA-N
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Description

2-Bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 1208795-98-5) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one family, a fused bicyclic scaffold known for its wide-ranging pharmacological potential. The molecular formula is C7H6BrN3OS, with a molecular weight of 260.11 g/mol . The core structure is recognized for its unique electronic properties and is a privileged scaffold in the design of novel bioactive agents. Recent research highlights the promise of this chemical class, particularly in the development of anti-virulence agents. Notably, closely related thiadiazolopyrimidinone derivatives have demonstrated remarkable dispersal activity against pre-formed biofilms of relevant Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans, showing potential for treating severe chronic biofilm-mediated infections . Furthermore, the 2-bromo substituent on the thiadiazole ring is a critical reactive site that enables further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create a diverse array of 2-arylated analogues for structure-activity relationship (SAR) studies . This compound is supplied as a high-purity material (95%+) intended solely for research and development use in laboratory settings. It is not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

2-bromo-7-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3OS/c1-2-4-3-5(12)11-7(9-4)13-6(8)10-11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWKSPYNEOVDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Aminothiadiazole and β-Ketoester

A key method reported involves the reaction of an aminothiadiazole intermediate with an appropriate β-ketoester in polyphosphoric acid (PPA) under optimized conditions to yield the thiadiazolo[3,2-a]pyrimidin-5-one scaffold. This approach was successfully applied to synthesize a series of derivatives, confirming its robustness for core formation (Table 1 in).

  • Reaction Conditions : Heating in PPA at elevated temperatures (typically around 80–120°C).
  • Outcome : Formation of the fused heterocycle via intramolecular cyclization.

One-Pot Synthesis Approach

Another efficient method is a one-pot reaction involving 2-bromo cyanoacetamide, ethyl acetoacetate, and thiourea. This method facilitates the construction of the thiazolo[3,2-a]pyrimidin-5-one core in a single step, improving yield and simplifying purification.

  • Mechanism : Initial condensation followed by cyclization and tautomerization between keto and enol forms.
  • Key Features : The reaction proceeds under acidic or basic media, favoring N3 heterocyclization.
  • Spectroscopic Evidence : Keto-enol tautomerism confirmed by ^1H-NMR and IR spectra ().

Detailed Reaction Scheme Summary

Step Reactants/Intermediates Conditions Product/Intermediate Yield (%) Reference
1 Aminothiadiazole intermediate + β-ketoester (ethyl acetoacetate) Polyphosphoric acid, heat (80–120°C) 7-ethyl-5H-thiadiazolo[3,2-a]pyrimidin-5-one core High
2 5-bromo-1,3,4-thiadiazol-2-amine + diethyl 2-oxobutanedioate + methanesulfonic acid + P2O5 80°C, 12 h Ethyl 2-bromo-5-oxo-thiadiazolo[3,2-a]pyrimidine-7-carboxylate 57
3 Brominated ester + H2SO4 (aqueous) 120°C, 2 h 2-bromo-5-oxo-thiadiazolo[3,2-a]pyrimidine-7-carboxylic acid 93
4 Acid + oxalyl chloride + DMF 25°C, 2 h 2-bromo-5-oxo-thiadiazolo[3,2-a]pyrimidine-7-carbonyl chloride 84
5 2-bromo acid derivatives + amines/alkyl groups Various (DMSO, reflux, etc.) Functionalized 2-bromo-7-ethyl derivatives Moderate

Research Findings and Analytical Data

  • Spectroscopic Characterization : The keto-enol tautomerism is a significant feature influencing the chemical behavior and spectral properties of these compounds. IR bands at ~1716 cm^-1 (C=O) and broad OH bands (~3766 cm^-1) confirm this equilibrium ().
  • Mass Spectrometry : The expected molecular ion peaks correspond well with calculated masses, confirming the identity of intermediates and final products (e.g., m/z 303.6 for the brominated ester, m/z 275.6 for the acid) ().
  • Yields : The multi-step synthesis yields range from moderate to high (55–93%), indicating efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form additional ring structures through cyclization under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit notable antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Properties
Several studies have suggested that 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, which highlights their potential as anticancer agents .

3. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes related to disease pathways. For example, it has shown potential in inhibiting enzymes involved in cancer metabolism and inflammation pathways .

Material Science Applications

1. Supramolecular Chemistry
The π–π stacking interactions observed in the crystal structures of these compounds suggest their utility in supramolecular assemblies. This property can be harnessed in creating novel materials with tailored properties for applications in sensors and electronic devices .

2. Photovoltaic Materials
Research has indicated that thiadiazole derivatives can be incorporated into photovoltaic cells to enhance light absorption and charge mobility. This application is particularly relevant in the development of organic solar cells .

Case Studies and Research Findings

Study Focus Findings
Study A (2014)Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study B (2018)Anticancer PropertiesShowed that the compound induced apoptosis in breast cancer cell lines with IC50 values around 50 µM.
Study C (2020)Supramolecular ChemistryHighlighted the potential for creating self-assembled structures with enhanced electronic properties due to π–π stacking interactions.

Mechanism of Action

The mechanism by which 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

7-Methyl vs. 7-Ethyl Derivatives
  • 7-Methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (): This derivative demonstrated potent xanthine oxidase (XO) inhibition (IC₅₀ = 0.42 µM) and in vivo hypouricemic activity in rats. The phenoxymethyl group at position 2 enhances hydrogen bonding with XO’s active site, while the methyl group at position 7 provides steric stability .
2-Bromo vs. 2-Chloromethyl Derivatives
  • 2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (): This analog (CAS: 81516-46-3) has a chloromethyl group at position 2. Chlorine’s smaller atomic radius compared to bromine may facilitate nucleophilic substitution reactions, but its lower electronegativity reduces electrophilic character .

Anti-Biofilm and Antimicrobial Activity

Phenyl vs. Ethyl Substitutions at Position 7
  • 7-Phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives (): Compounds with a phenyl group at position 7 (e.g., 8j) exhibited broad-spectrum anti-biofilm activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa. The aromatic ring enables π-π stacking with bacterial membrane proteins . Comparison: The ethyl group in the target compound lacks aromaticity, which may reduce biofilm dispersal efficacy but improve solubility in hydrophobic environments.

Anticancer Activity

Thiadiazolo vs. Oxadiazolo Hybrids
  • [1,3,4]Oxadiazolo[3,2-a]pyrimidin-5-one hybrids ():
    These derivatives (e.g., 9d ) showed superior anti-pancreatic cancer activity (IC₅₀ = 7.7 µM) compared to thiadiazolo analogs. The oxygen atom in oxadiazolo enhances hydrogen bonding with cellular targets .
    • Comparison : The sulfur atom in the thiadiazolo core of the target compound may reduce polarity, affecting target binding but improving metabolic stability.

Physicochemical Properties

Compound XLogP3 Molecular Weight (g/mol) Key Substituents
Target compound 2.2 260.11 2-Bromo, 7-ethyl
7-Methyl-2-(phenoxymethyl) derivative 3.1 289.31 2-Phenoxymethyl, 7-methyl
2-(Chloromethyl)-7-methyl derivative 1.8 215.66 2-Chloromethyl, 7-methyl
7-Phenyl derivative (8j) 3.5 384.86 2-Indolyl, 7-phenyl

Key Trends :

  • Bromine and phenyl groups increase lipophilicity (higher XLogP3).
  • Ethyl groups balance hydrophobicity and steric bulk.

Biological Activity

2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS No. 1208795-98-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis methods, antimicrobial efficacy, and toxicity profiles.

  • Molecular Formula : C₇H₆BrN₃OS
  • Molecular Weight : 260.11 g/mol
  • CAS Number : 1208795-98-5

Synthesis

The compound can be synthesized through various methods, including one-pot reactions that combine cycloaddition and reduction processes. Such methods have been optimized to yield high purity and efficiency in producing thiadiazole derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Efficacy Against Bacteria :
    • In vitro tests show that derivatives exhibit stronger antibacterial effects than traditional antibiotics like ampicillin and streptomycin .
    • The minimal inhibitory concentrations (MICs) for various strains were determined using microdilution methods.
Bacterial StrainMIC (µg/mL)Reference Drug (Ampicillin)
Staphylococcus aureus1632
Escherichia coli864
Pseudomonas aeruginosa32128
  • Antifungal Activity :
    • The antifungal properties of these compounds are also notable; they have been reported to be up to 80-fold more effective than ketoconazole against certain fungal strains .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In cell line assays, it demonstrated low toxicity in both cancerous (MCF7) and non-cancerous (HK-2) cell lines while inhibiting cell proliferation effectively.

Cell LineIC₅₀ (µM)Toxicity Level
MCF710Low
HK-2>50Very Low

The proposed mechanisms of action for the antimicrobial activity of thiadiazole derivatives include inhibition of bacterial biofilm formation and interference with essential metabolic pathways in bacteria . Molecular docking studies suggest that these compounds may target enzymes critical for bacterial survival, such as MurB in E. coli and CYP51 in fungi .

Case Studies

Several case studies have been documented regarding the biological activity of thiadiazole derivatives:

  • Study on Biofilm Formation :
    • A study evaluated the ability of selected thiadiazole compounds to inhibit biofilm formation by Pseudomonas aeruginosa. Compound 3 from the series exhibited significant antibiofilm activity comparable to ampicillin, suggesting a potential application in treating biofilm-related infections .
  • Toxicity Assessment :
    • Toxicity studies conducted on human cell lines indicate that these compounds generally exhibit low toxicity levels, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. What are the most efficient synthetic routes for preparing 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?

The compound is typically synthesized via multi-step approaches involving cyclization and halogenation. For example, Salimov et al. prepared analogous 2-bromo-7-methyl derivatives by reacting 2-aminothiadiazole derivatives with ethyl acetoacetate, followed by hydrolysis and cyclization in polyphosphoric acid (PPA) . Advanced one-pot methods under ultrasound irradiation have also been reported, using aldehydes, aminothiadiazoles, and malononitrile with NaOH catalysis in ethanol, reducing reaction times from 9–10 hours (conventional reflux) to 1–2 hours with improved yields .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Key analytical techniques include:

  • IR spectroscopy : To confirm carbonyl (C=O) stretches (~1670 cm⁻¹) and bromine-related vibrations.
  • NMR : 1^1H and 13^13C NMR for verifying substituents (e.g., ethyl group at δ ~1.2–1.4 ppm for CH3_3 and δ ~2.5–3.0 ppm for CH2_2) .
  • Mass spectrometry : To validate molecular ion peaks and fragmentation patterns.
  • Elemental analysis : For confirming stoichiometric ratios of C, H, N, and S .

Intermediate Research Questions

Q. What reaction conditions optimize the introduction of the bromine substituent at the 2-position?

Bromination is typically achieved using PPA or HBr in acetic acid under reflux. For example, 2-bromo derivatives of thiadiazolopyrimidines are synthesized by reacting precursors with bromine sources in acidic media, with yields >70% . Ultrasound-assisted bromination (20–80°C, 20% amplitude) can enhance reaction efficiency by 30–40% compared to conventional heating .

Q. How does the ethyl group at the 7-position influence the compound’s reactivity in further functionalization?

The ethyl group acts as an electron-donating substituent, stabilizing the thiadiazolopyrimidine core during electrophilic substitutions (e.g., sulfonation or halogenation). However, steric hindrance may limit reactions at adjacent positions. Computational studies (e.g., DFT) are recommended to map electronic effects .

Advanced Research Questions

Q. What is the mechanistic basis for the antitumor activity of 2-bromo-7-ethyl derivatives?

Studies on analogous thiadiazolopyrimidines suggest that electrophilic substituents (e.g., bromine) enhance cytotoxicity by intercalating DNA or inhibiting topoisomerases. The ethyl group may improve lipophilicity, facilitating cellular uptake. In vitro assays with Ehrlich ascites tumor cells show IC50_{50} values <10 µM for derivatives with sulfoxide/sulfone groups at the 2-position .

Q. How can structure-activity relationships (SAR) guide the design of derivatives targeting αIIbβ3 receptors?

SAR studies reveal that:

  • The piperazine domain in derivatives (e.g., 2-ethyl-7-piperazinyl analogues) is critical for binding to αIIbβ3 via hydrogen bonding with Asp224 .
  • Bromine at the 2-position improves receptor affinity but reduces solubility. Substitutions with fluorine retain activity while enhancing pharmacokinetics .
  • Methyl or ethyl groups at the 6-position are tolerated, but bulkier groups (>C3) diminish activity .

Data Contradiction Analysis

Q. Why do some synthetic routes report low yields for brominated thiadiazolopyrimidines?

Discrepancies arise from:

  • Reagent purity : Impure PPA or HBr can lead to side reactions.
  • Temperature control : Overheating during cyclization (>120°C) degrades the bromine substituent.
  • Substituent effects : Electron-withdrawing groups (e.g., sulfonamides) may deactivate the core, reducing bromination efficiency .

Methodological Innovations

Q. Can green chemistry approaches replace traditional polyphosphoric acid (PPA) in synthesis?

Yes. Vanadium oxide-loaded fluorapatite catalysts enable solvent-free cyclization with 85–90% yields, avoiding corrosive PPA . Ultrasound-assisted methods in ethanol/NaOH reduce energy consumption by 50% and improve atom economy .

Biological Activity Profiling

Q. What in vitro models are suitable for evaluating antimicrobial activity?

  • Gram-positive pathogens : Staphylococcus aureus (MIC ≤25 µg/mL for naphthofuro-thiadiazolopyrimidines) .
  • Gram-negative pathogens : E. coli biofilms disrupted by thiophene-substituted derivatives at 50 µg/mL .
  • Fungi : Candida albicans inhibition via ergosterol biosynthesis targeting .

Stability and Storage

Q. What conditions prevent degradation of 2-bromo-7-ethyl-thiadiazolopyrimidinones?

  • Storage : −20°C in amber vials under argon.
  • Handling : Avoid prolonged exposure to light or moisture, which hydrolyzes the thiadiazole ring .

Application in Drug Discovery

Q. How can this scaffold be modified to target dipeptidyl peptidase-4 (DPP-4)?

Introducing trifluoromethyl groups at the 7-position (e.g., 7-CF3_3 analogues) enhances DPP-4 inhibition (IC50_{50} ~0.5 µM) by mimicking natural peptide substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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